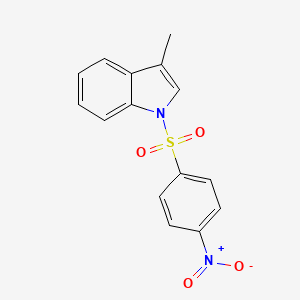
3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole is a compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a methyl group at the 3-position, a nitrophenylsulfonyl group at the 1-position, and an indole core structure. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole typically involves the reaction of 3-methylindole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.
Substitution: Electrophiles such as alkyl halides, Lewis acids as catalysts.
Major Products Formed
Oxidation: 3-Methyl-1-((4-aminophenyl)sulfonyl)-1H-indole.
Reduction: 3-Methyl-1-((4-mercaptophenyl)sulfonyl)-1H-indole.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The indole core structure can also interact with various receptors and signaling pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-((4-aminophenyl)sulfonyl)-1H-indole: Similar structure but with an amino group instead of a nitro group.
3-Methyl-1-((4-mercaptophenyl)sulfonyl)-1H-indole: Similar structure but with a thiol group instead of a nitro group.
3-Methyl-1-((4-chlorophenyl)sulfonyl)-1H-indole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s specific functional groups allow for unique interactions with molecular targets, making it valuable for various scientific research applications.
Properties
CAS No. |
697742-45-3 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)sulfonylindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-10-16(15-5-3-2-4-14(11)15)22(20,21)13-8-6-12(7-9-13)17(18)19/h2-10H,1H3 |
InChI Key |
KUJHAQXRRKRAHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
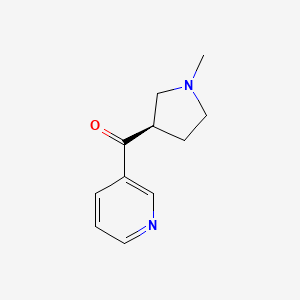
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
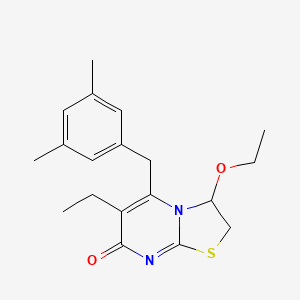
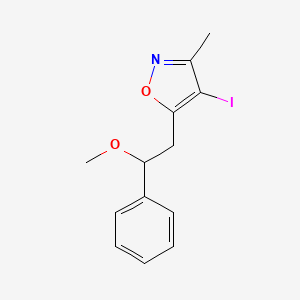
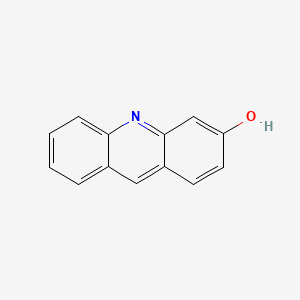
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
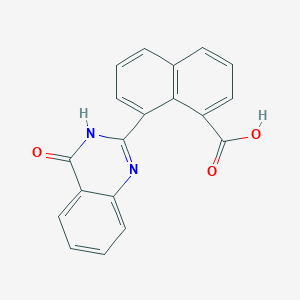
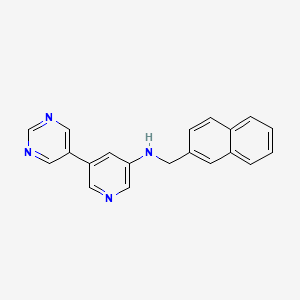
![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)
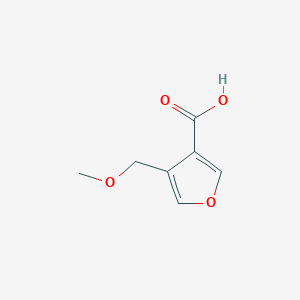

![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)
![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)
